molecular formula C12H11ClN2O4 B051278 Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate CAS No. 112733-45-6

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Cat. No. B051278
M. Wt: 282.68 g/mol
InChI Key: ZISJSCWSNPRDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate, also known as ECDQ, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinazolinone and is synthesized through a multistep process involving the reaction of 2-chloro-4,6-dioxoquinazoline with ethyl glyoxylate. ECDQ has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.

Mechanism Of Action

The mechanism of action of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate involves its binding to specific proteins and modulating their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and downstream signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of protein kinases, leading to changes in cellular signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has several advantages for use in lab experiments. It is a highly pure and stable compound, making it a reliable tool for scientific research. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to have a high affinity for specific proteins, allowing for precise modulation of their activity. However, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, requiring multiple steps and specialized equipment. Additionally, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has not been extensively studied in vivo, limiting its potential applications in animal models.

Future Directions

There are several future directions for the use of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in scientific research. One potential application is in the study of cancer, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to inhibit the activity of specific protein kinases involved in tumor growth and metastasis. Another potential application is in the study of neurodegenerative disorders, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to modulate the activity of phosphodiesterases involved in the regulation of cyclic nucleotide signaling pathways. Additionally, further research is needed to determine the potential applications of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in animal models and in clinical settings.

Scientific Research Applications

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been used in various scientific research applications due to its ability to bind to specific proteins and modulate their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been used as a tool to study the mechanisms of diseases such as cancer and neurodegenerative disorders.

properties

CAS RN

112733-45-6

Product Name

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

InChI

InChI=1S/C12H11ClN2O4/c1-2-19-10(16)6-15-9-5-7(13)3-4-8(9)11(17)14-12(15)18/h3-5H,2,6H2,1H3,(H,14,17,18)

InChI Key

ZISJSCWSNPRDTJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O

synonyms

ETHYL (7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate (357 g) and N,N'-carbonyldiimidazole (451 g) were dissolved in 1,4-dioxane (1.5 l) and 1,4-dioxane was concentrated to a bout 0.5 l by distillation. The resulting mixture was stirred at 150° C. for 30 minutes. After cooling, the precipitated crystals were collected by filtration and washed with ethanol to give ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (353 g).
Name
Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate
Quantity
357 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
451 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A total of 128 g of potassium cyanate and 144 g of hydrogen chloride are metered into 700 g of sulfolane at 15-20° C. over a period of 5 hours. For this, 14.4 g of hydrogen chloride are first passed in and 12.8 g of potassium cyanate are then added; this operation is repeated 10 times, until the entire amount of hydrogen chloride and potassium cyanate has been added. 117 g of 4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid are then added at 45-50° C. in the course of 2 hours. The mixture is subsequently stirred for 15 minutes. The suspension is filtered and the residue is washed free from sulfolane and salt with water. After drying, 121 g (95%) of ethyl 1,2,3,4-tetrahydro-7-chloro-2,4-dioxoquinazolin-1-ylacetate are obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
117 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Hydrogen chloride is passed into 1 g of 4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid and 1.6 g of potassium cyanate in 20 ml of sulfolane at 50° C. until analysis by HPLC indicates complete conversion. The product is precipitated by addition of water, filtered off, washed with water and dried. 0.95 g (87%) of ethyl 1,2,3,4-tetrahydro-7-chloro-2,4-dioxoquinazolin-1-ylacetate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione (I) (5 g) in ethanol (50 ml) was added concentrated sulfuric acid (0.96 g) at room temperature, and the reaction solution was refluxed for 19 hours. After the reaction solution was concentrated suitablely to half, water (25 ml) was added, 10% potassium bicarbonate solution (25 g) was further added to adjust to pH 8. The resulting crystal was collected by filtration, washed with water and dried under vacuum to give 4.55 g of the desired compound (yield, 82%).
Name
1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

To a suspension of 1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione (I) (0.5 g) in ethanol (10 ml) was added thionyl chloride (0.35 g) at 0° C. After one drop of concentrated sulfuric acid was added to the solution, the solution was refluxed for 7 hours, and cooled. The resulting crystal was collected by filtration, washed with ethanol and dried under vacuum to give 0.42 g of the desired compound (yield, 75.8%).
Name
1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
75.8%

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